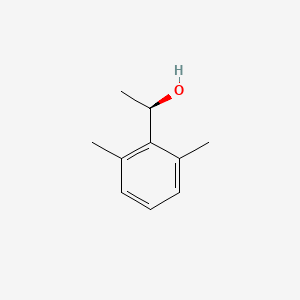
(R)-1-(2,6-Dimethylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r)-1-(2,6-dimethylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active It is a secondary alcohol with a phenyl group substituted at the 1-position and two methyl groups at the 2 and 6 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r)-1-(2,6-dimethylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,6-dimethylphenyl)acetone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of (1r)-1-(2,6-dimethylphenyl)ethan-1-ol may involve catalytic hydrogenation of the ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1r)-1-(2,6-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: (2,6-dimethylphenyl)acetone.
Reduction: (2,6-dimethylphenyl)ethane.
Substitution: (1r)-1-(2,6-dimethylphenyl)ethyl chloride or bromide.
Scientific Research Applications
(1r)-1-(2,6-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (1r)-1-(2,6-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The phenyl ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(1r)-1-(2,4-dimethylphenyl)ethan-1-ol: Similar structure but with methyl groups at the 2 and 4 positions.
(1r)-1-(3,5-dimethylphenyl)ethan-1-ol: Methyl groups at the 3 and 5 positions.
(1r)-1-(2,6-diethylphenyl)ethan-1-ol: Ethyl groups instead of methyl groups at the 2 and 6 positions.
Uniqueness
(1r)-1-(2,6-dimethylphenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-1-(2,6-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H14O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1 |
InChI Key |
BFLGMBBJIHKTAY-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](C)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















